molecular formula C7H3BrFIO B8706119 3-Bromo-2-fluoro-4-iodobenzaldehyde

3-Bromo-2-fluoro-4-iodobenzaldehyde

Cat. No. B8706119
M. Wt: 328.90 g/mol
InChI Key: GGKIEMZALLENNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-2-fluoro-4-iodobenzaldehyde is a useful research compound. Its molecular formula is C7H3BrFIO and its molecular weight is 328.90 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-2-fluoro-4-iodobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-2-fluoro-4-iodobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H3BrFIO

Molecular Weight

328.90 g/mol

IUPAC Name

3-bromo-2-fluoro-4-iodobenzaldehyde

InChI

InChI=1S/C7H3BrFIO/c8-6-5(10)2-1-4(3-11)7(6)9/h1-3H

InChI Key

GGKIEMZALLENNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C=O)F)Br)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a cooled (−78° C.) solution of 2-bromo-1-fluoro-3-iodo-benzene (10.5 g, 35 mmol) in THF (100 mL) under nitrogen was added LDA (2.0 M, 21 mL, 42 mmol). The mixture was stirred for 1 h at −78° C. and then DMF (4.0 mL, 52 mmol) was added slowly. The reaction mixture was stirred for a further 1 h and then saturated aqueous ammonium chloride (50 mL) was added slowly and the mixture was warmed to RT. The layers were separated and the aqueous layer was extracted with ethyl acetate (2×60 mL). The combined organic fractions were washed with brine (100 mL), dried over anhydrous sodium sulfate, and concentrated. Purification of the residue by flash chromatography (5% ethyl acetate:hexanes) afforded 2.3 g (20%) of the title compound. 1H NMR (300 MHz, CDCl3): δ 7.43 (dd, J=9.0, 6.6 Hz, 1H), 7.69 (dd, J=9.0, 1.5 Hz, 1H), 10.08 (d, J=0.9 Hz, 1H); 19F NMR (282 MHz, CDCl3): δ−109.18 (d, J=7.3 Hz, 1F).
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
21 mL
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Yield
20%

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